molecular formula C18H13BrClN3OS B2535236 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 872694-90-1

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2535236
CAS RN: 872694-90-1
M. Wt: 434.74
InChI Key: KUFABHKMGPPXPI-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • The synthesis and evaluation of thiophene analogues, including compounds with complex aromatic structures similar to the query compound, have been explored for their potential carcinogenicity and biological activity. This research emphasizes the importance of structural analogues in understanding the activity profiles of complex organic molecules (Ashby et al., 1978).

  • Pyridazinone compounds, such as ABT-963, have been highlighted for their selective COX-2 inhibitory properties, showcasing the therapeutic potential of pyridazinone derivatives in treating inflammation and pain, thus indicating a broader scope of biological activity for related compounds (Asif, 2016).

Synthetic Methodologies

  • Research on the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, outlines methodologies that could be relevant for synthesizing complex molecules such as the one , highlighting the importance of stereoselective synthesis in pharmaceutical applications (Saeed et al., 2017).

  • The development of chemoselective N-acylation reagents and studies on acyclic imide N-Ar axis provide insights into synthetic organic chemistry techniques that could be applicable for constructing molecules with specific functionalities, demonstrating the significance of precise chemical modifications (Kondo & Murakami, 2001).

Environmental and Toxicological Studies

  • A comprehensive review on the hepatoprotective and nephroprotective activities of chrysin against various drugs and toxic agents offers insights into the potential therapeutic applications of complex organic molecules in mitigating drug-induced organ damage, showcasing the intersection of environmental toxicology and pharmacology (Pingili et al., 2019).

properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFABHKMGPPXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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